2,3-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Overview
Description
“2,3-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a chemical compound that is a derivative of boric acid . It is obtained through a two-step substitution reaction . This compound is significant in organic synthesis reactions and has many applications in carbon-carbon coupling and carbon heterocoupling reactions .
Synthesis Analysis
The synthesis of this compound involves a two-step substitution reaction . The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS .Molecular Structure Analysis
The single crystal structure of the compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) is applied to further calculate the molecular structure and compare it with X-ray values . The result of the conformational analysis shows that the molecular structure optimized by DFT is identical with the single crystal structure determined by single crystal X-ray diffraction .Chemical Reactions Analysis
The compound is an important intermediate in organic synthesis reactions, particularly in carbon-carbon coupling and carbon heterocoupling reactions . It has been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .Physical and Chemical Properties Analysis
The compound is a solid . Its molecular weight is 255.07 . The InChI code is 1S/C12H16BF2NO2/c1-11(2)12(3,4)18-13(17-11)8-5-7(14)6-9(16)10(8)15/h5-6H,16H2,1-4H3 .Scientific Research Applications
Organic Synthesis and Catalysis
- Catalytic Applications in Oxygen Reduction : Fe(III)-meso-tetra(pyridyl)porphyrins, involving pyridyl derivatives, have been demonstrated as electrocatalysts for the selective reduction of dioxygen in aqueous acidic solutions, with the pyridinium groups influencing proton delivery despite their distance from the iron center (Matson et al., 2012).
- Polymer Synthesis : Well-defined poly(2,7-fluorene) derivatives have been synthesized through palladium-catalyzed couplings between various dibromofluorenes and a dioxaborolan-yl derivative, yielding processable polyfluorenes with significant blue emission, indicating potential applications in blue-light-emitting devices (Ranger et al., 1997).
- Modular Synthesis of Pyridines : A one-pot reaction sequence involving 2-fluoro-1,3-dicarbonyl for the synthesis of polysubstituted and fused pyridines has been introduced, showcasing the utility in regioselective synthesis of pyridine derivatives (Song et al., 2016).
Material Science
- Photoluminescence and Electrical Conductivity : The synthesis of novel acidic polyfluorene derivatives, which show enhanced electrical conductivities upon base doping, demonstrates the application in the preparation of air-stable electron-injecting electrodes and efficient blue-light-emitting devices (Ranger et al., 1997).
Chemical Synthesis and Analysis
- Synthesis and Structural Analysis of Boric Acid Esters : Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds have been synthesized and analyzed using FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density functional theory (DFT) calculations were employed to further investigate the molecular structures, revealing insights into the physicochemical properties of these boric acid ester intermediates (Huang et al., 2021).
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that boronic acids and their derivatives, such as this compound, often interact with proteins and enzymes in the body, potentially altering their function .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,3-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine are currently unknown . These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how this compound interacts with its targets and exerts its effects . .
Properties
IUPAC Name |
2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BF2NO2/c1-10(2)11(3,4)17-12(16-10)7-5-6-15-9(14)8(7)13/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTIQBAKMCOOWIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2096996-99-3 | |
Record name | 2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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